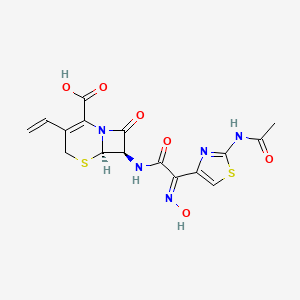
N-Acetyl Cefdinir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl Cefdinir is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. Chemically, it is known as (6R,7R)-7-((Z)-2-(2-Acetamidothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound is primarily used for analytical purposes, including method development and validation, quality control applications, and as a reference standard .
Métodos De Preparación
The synthesis of N-Acetyl Cefdinir involves several steps. One common method includes reacting 7-amino-3-vinyl-8-oxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with (Z)-2-(2-aminothiazole-4-yl)-2-acetoxyimino thioacetic acid ester in the presence of an organic base at low temperatures . The intermediate product is then subjected to hydrolysis and crystallization processes to obtain the final compound . Industrial production methods often involve low-temperature reactions to increase yield and reduce impurities .
Análisis De Reacciones Químicas
N-Acetyl Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Acetyl Cefdinir has a wide range of scientific research applications:
Chemistry: It is used for analytical method development, method validation, and quality control applications.
Medicine: This compound is used as a reference standard in the development of pharmaceutical formulations.
Industry: It is employed in the large-scale production of Cefdinir and related compounds.
Mecanismo De Acción
N-Acetyl Cefdinir exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the arrest of cell wall biosynthesis, causing the bacteria to lyse due to the ongoing activity of cell wall autolytic enzymes .
Comparación Con Compuestos Similares
N-Acetyl Cefdinir is unique compared to other cephalosporins due to its specific chemical structure and properties. Similar compounds include:
Cefdinir: The parent compound, used to treat bacterial infections.
Cefixime: Another third-generation cephalosporin with similar antibacterial activity.
Cefpodoxime: A cephalosporin with a broader spectrum of activity.
This compound stands out due to its specific applications in analytical and quality control processes, making it a valuable tool in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C16H15N5O6S2 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-acetamido-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N5O6S2/c1-3-7-4-28-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27)8-5-29-16(18-8)17-6(2)22/h3,5,10,14,27H,1,4H2,2H3,(H,19,23)(H,25,26)(H,17,18,22)/b20-9+/t10-,14-/m1/s1 |
Clave InChI |
DMYACLJHAMVFRC-VINNURBNSA-N |
SMILES isomérico |
CC(=O)NC1=NC(=CS1)/C(=N\O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
SMILES canónico |
CC(=O)NC1=NC(=CS1)C(=NO)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
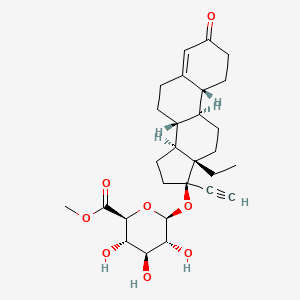
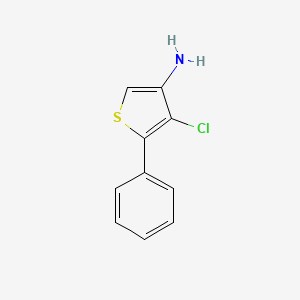
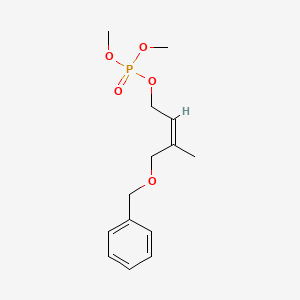
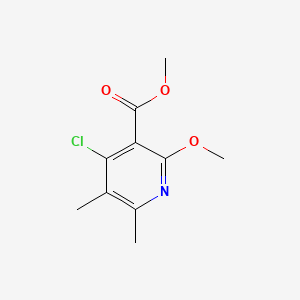
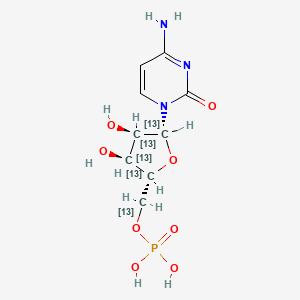
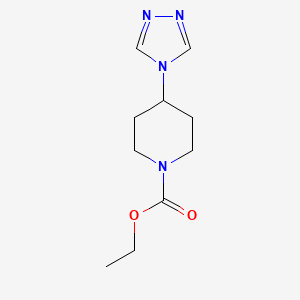


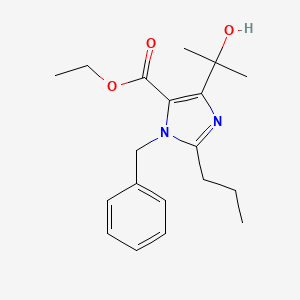

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)


